molecular formula C13H16Cl2NO4P B11963968 Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester CAS No. 50966-09-1

Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester

Cat. No.: B11963968
CAS No.: 50966-09-1
M. Wt: 352.15 g/mol
InChI Key: YMSNEBSFIYAGSF-UHFFFAOYSA-N
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Description

(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is a complex organic compound with significant interest in various scientific fields. This compound features a benzoylamino group, a dichloro-vinyl group, and a phosphonic acid diethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with an amine to form the benzoylamino group. This intermediate is then reacted with a dichloro-vinyl compound under controlled conditions to introduce the dichloro-vinyl group. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The dichloro-vinyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.

Medicine

In medicine, (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for creating customized products with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dichloro-vinyl group can participate in various chemical reactions. The phosphonic acid diethyl ester group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid dimethyl ester
  • (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid monoethyl ester
  • (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid

Uniqueness

(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester is unique due to its specific combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

50966-09-1

Molecular Formula

C13H16Cl2NO4P

Molecular Weight

352.15 g/mol

IUPAC Name

N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide

InChI

InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

YMSNEBSFIYAGSF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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